molecular formula C11H12N2 B1617101 alpha-(2-Methylpropylidene)pyridine-2-acetonitrile CAS No. 22346-07-2

alpha-(2-Methylpropylidene)pyridine-2-acetonitrile

Cat. No. B1617101
CAS RN: 22346-07-2
M. Wt: 172.23 g/mol
InChI Key: CACVYMFWMKRDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(2-Methylpropylidene)pyridine-2-acetonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-(2-Methylpropylidene)pyridine-2-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-(2-Methylpropylidene)pyridine-2-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

22346-07-2

Product Name

alpha-(2-Methylpropylidene)pyridine-2-acetonitrile

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-methyl-2-pyridin-2-ylpent-2-enenitrile

InChI

InChI=1S/C11H12N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-7,9H,1-2H3

InChI Key

CACVYMFWMKRDPI-UHFFFAOYSA-N

SMILES

CC(C)C=C(C#N)C1=CC=CC=N1

Canonical SMILES

CC(C)C=C(C#N)C1=CC=CC=N1

Other CAS RN

22346-07-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask equipped with a water separator are placed 7 g of 2-pyridyl acetonitrile, 12.8 g of isobutyraldehyde, 0.9 ml of acetic acid, 0.18 ml of piperidine and 250 ml of dry benzene. The mixture is heated under reflux for 3 hours. After cooling, the reaction mixture is washed with water, the organic phase is dried over sodium sulfate then the solvent is evaporated to dryness.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
0.18 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.